N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-fluorophenoxy)acetamide, also known as BFPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-fluorophenoxy)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), leading to the activation of pro-apoptotic genes and the inhibition of cell growth. In neurodegenerative diseases, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cardiovascular diseases, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may help to reduce the risk of atherosclerosis and hypertension.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the research field and the specific application. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In neurodegenerative diseases, this compound has been found to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function. In cardiovascular diseases, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which may help to reduce the risk of atherosclerosis and hypertension.
Advantages and Limitations for Lab Experiments
N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-fluorophenoxy)acetamide has several advantages for lab experiments, including its ability to inhibit the activity of HDAC in cancer cells, its neuroprotective effects in neurodegenerative diseases, and its anti-inflammatory and anti-oxidant properties in cardiovascular diseases. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-fluorophenoxy)acetamide, including its potential applications in other scientific fields, such as immunology and infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as to develop more efficient synthesis methods and optimize its therapeutic potential. Overall, this compound has shown promising results in various scientific research fields and has the potential to become a valuable tool in the development of new therapies for cancer, neurodegenerative diseases, and cardiovascular diseases.
Synthesis Methods
N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-fluorophenoxy)acetamide can be synthesized through a multi-step process, starting with the reaction between 4-fluorophenol and 2-chloroacetyl chloride to form 2-(4-fluorophenoxy)acetamide. This intermediate compound is then reacted with benzylhydrazine to produce this compound.
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-3-yl)-2-(4-fluorophenoxy)acetamide has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. In neuroscience, this compound has been found to have neuroprotective effects and improve cognitive function, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular research, this compound has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for cardiovascular diseases such as atherosclerosis and hypertension.
properties
IUPAC Name |
N-(1-benzylpyrazol-3-yl)-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c19-15-6-8-16(9-7-15)24-13-18(23)20-17-10-11-22(21-17)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTAMHNSCGRJBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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